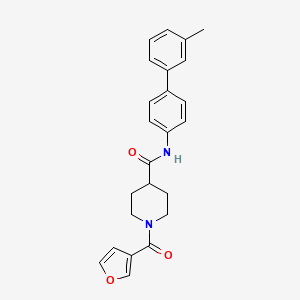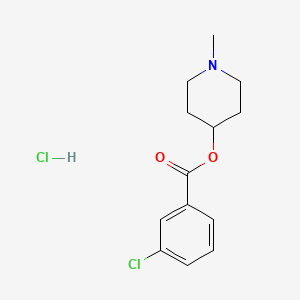![molecular formula C21H18N2O4 B4066833 8-quinolinyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate](/img/structure/B4066833.png)
8-quinolinyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate
Overview
Description
8-quinolinyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it useful for studying various biochemical and physiological processes. In
Scientific Research Applications
Synthesis and Chemical Reactivity
The chemical compound 8-Quinolinyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoate, a novel and complex molecule, has been the focus of various synthesis studies. One significant study involves the synthesis of a closely related compound, 2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-ene-4-yl)propanoic acid, from easily accessible starting materials. This synthesis highlights the potential for creating complex molecules with unique properties, useful in diverse applications (Оkovytaya & Tarabara, 2014).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition. Quinoxaline-based propanones, which share structural similarities with the compound , have been tested as corrosion inhibitors. These studies have revealed their effectiveness in retarding corrosion rates, suggesting potential applications of similar compounds in protective coatings and materials science (Olasunkanmi & Ebenso, 2019).
Dye Synthesis
Furthermore, research has been conducted on the synthesis of new azo dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one, which is structurally related to the compound of interest. These dyes have unique ultraviolet-visible absorption spectra, which could be useful in developing new pigments and dyes for various industrial applications (Rufchahi & Gilani, 2012).
Analytical Chemistry
The compound and its derivatives also find applications in analytical chemistry. For example, derivatives of 8-hydroxyquinoline have been used as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, demonstrating their utility in sensitive and specific detection methods (Yamaguchi et al., 1987).
Antimicrobial and Antitubercular Applications
Additionally, quinolin derivatives have shown promising results in the synthesis of antimicrobial and antitubercular agents. For instance, a study on dihydro-6H-quinolin-5-ones tethered with aryl and thiophenyl groups displayed significant activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (Kantevari et al., 2011).
Catalysis and Polymerization
In the field of catalysis and polymerization, quinolin-8-olates have been used in synthesizing complexes for the ring-opening polymerization of ε-caprolactone, showcasing their role in creating new polymeric materials (Zhang et al., 2012).
Fluorescence Chemosensors
Finally, 8-hydroxyquinoline derivatives have been synthesized as fluorescent chemosensors for metal ions, such as Zn2+ and Cd2+, demonstrating their potential in analytical and bioanalytical applications (Aragoni et al., 2013).
properties
IUPAC Name |
quinolin-8-yl 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-16(27-15-5-1-3-12-4-2-9-22-19(12)15)8-10-23-20(25)17-13-6-7-14(11-13)18(17)21(23)26/h1-7,9,13-14,17-18H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGUIGJTXRCKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCC(=O)OC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
quinolin-8-yl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4066752.png)

![5-[(4-ethoxyphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4066760.png)
![ethyl 7-(1,3-benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4066767.png)

![methyl 4-chloro-5-{[2-phenyl-2-(1-pyrrolidinyl)ethyl]sulfonyl}-2-(1-pyrrolidinyl)benzoate](/img/structure/B4066787.png)
![6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4066798.png)
![N-benzyl-1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B4066803.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-sec-butylphenoxy)acetamide](/img/structure/B4066806.png)
![3,5-di-tert-butyl-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B4066827.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-furyl)vinyl]-2-furamide](/img/structure/B4066839.png)
![(6-methoxy-2-naphthyl)[1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B4066845.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1'-methyl-1,4'-bipiperidine](/img/structure/B4066851.png)